3-Hydroxyisoquinoline

Catalog No.
S1522145
CAS No.
7651-81-2
M.F
C9H7NO
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyisoquinoline

CAS Number

7651-81-2

Product Name

3-Hydroxyisoquinoline

IUPAC Name

2H-isoquinolin-3-one

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11)

InChI Key

GYPOFOQUZZUVQL-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=O)NC=C2C=C1

Synonyms

3-Isoquinolinol; 3(2H)-Isoquinolinone; 3(2H)-Isoquinolone

Canonical SMILES

C1=CC2=CC(=O)NC=C2C=C1

The exact mass of the compound 3-Hydroxyisoquinoline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hydroxyisoquinoline is a highly specialized bicyclic N-heterocycle that serves as a critical bifunctional building block in advanced organic synthesis and optoelectronics. Unlike simpler pyridines or generic phenols, this compound features a unique conjugated dual hydrogen-bonding capability that drives solvent-dependent lactam-lactim tautomerism. In industrial and academic procurement, it is primarily sourced as a high-value precursor for the rapid assembly of axially chiral P,N-ligands (such as QUINAP) and as an active component in white-light-emitting organic materials. Its specific substitution pattern allows for selective O-functionalization, such as triflation, enabling downstream palladium-catalyzed cross-coupling reactions that are inaccessible with standard isoquinoline derivatives[1].

Generic substitution of 3-hydroxyisoquinoline with its more common structural isomer, 1-hydroxyisoquinoline (isocarbostyril), fundamentally fails in both synthetic workflows and photophysical applications. The position of the hydroxyl group dictates the molecule's tautomeric equilibrium. In 1-hydroxyisoquinoline, the oxo (lactam) form is overwhelmingly favored under standard conditions. Conversely, in 3-hydroxyisoquinoline, the direct attachment of the fused benzene ring enforces a rearrangement of the double-bond system that substantially destabilizes the oxo form, causing the molecule to uniquely favor the hydroxy (lactim) tautomer in non-hydroxylic solvents [1]. For procurement, this means 3-hydroxyisoquinoline provides an accessible, reactive -OH group for O-directed cross-coupling (e.g., triflation) and unique excited-state proton transfer (ESPT) dynamics, whereas 1-hydroxyisoquinoline behaves primarily as an unreactive amide [2].

Thermodynamic Stability of the Hydroxy Tautomer for O-Functionalization

The utility of a hydroxyisoquinoline as a cross-coupling precursor depends entirely on the availability of the -OH group. Matrix-isolation infrared spectroscopy and QCISD(T) theoretical calculations demonstrate that 3-hydroxyisoquinoline uniquely favors the hydroxy (lactim) tautomer in the gas phase and in non-polar solvents. In contrast, benzo-annelation in 1-hydroxyisoquinoline and 2-quinolinone drastically stabilizes the oxo (lactam) form [1]. This thermodynamic preference in 3-hydroxyisoquinoline allows it to be readily O-triflated, acting as a highly reactive electrophile in subsequent Suzuki or Buchwald-Hartwig couplings.

Evidence DimensionTautomeric equilibrium state in non-hydroxylic environments
Target Compound DataPredominantly exists as the reactive hydroxy (lactim) tautomer
Comparator Or Baseline1-Hydroxyisoquinoline (exists almost exclusively as the unreactive oxo/lactam tautomer)
Quantified DifferenceFundamental shift in dominant molecular species driven by benzo-annelation double-bond rearrangement
ConditionsGas phase and non-polar solvents (e.g., diethyl ether, cyclohexane)

Ensures the availability of the reactive hydroxyl group for O-triflation, a mandatory step in synthesizing 1,3-disubstituted isoquinoline ligands.

Expedient Two-Step Access to Axially Chiral P,N-Ligand Scaffolds

In the synthesis of complex catalytic ligands like QUINAP, precursor accessibility dictates production viability. 3-Hydroxyisoquinoline scaffolds can be generated via a one-pot aryne acyl-alkylation and condensation reaction from simple β-ketoesters. The resulting 3-hydroxyisoquinoline can then be directly converted to an isoquinoline triflate and subjected to palladium-catalyzed cross-coupling to yield 1,3-diarylisoquinolines in high yields (often >80% for the coupling step)[1]. This bypasses traditional multi-step isoquinoline functionalization routes that suffer from poor regioselectivity.

Evidence DimensionSynthetic workflow efficiency for P,N-ligand precursors
Target Compound Data2-step synthesis to functionalized 1,3-diarylisoquinoline scaffolds
Comparator Or BaselineTraditional isoquinoline functionalization (typically 4+ steps requiring harsh pre-activation)
Quantified DifferenceReduction of synthetic pathway by at least 2 steps with improved regiocontrol
ConditionsAryne acyl-alkylation followed by O-triflation and Pd-catalyzed Suzuki coupling

Drastically reduces precursor synthesis time and raw material costs for pharmaceutical and fine-chemical ligand manufacturing.

Nanosecond-Scale Excited-State Proton Transfer for White Light OLEDs

For optoelectronic material procurement, the photophysical dynamics of a dopant are critical. 3-Hydroxyisoquinoline undergoes a slow excited-state phototautomerization (ESPT) on the nanosecond scale, mediated by conjugated dual hydrogen-bonding. When formulated in a polyvinyl alcohol (PVA) matrix alongside a complementary acceptor dye like Nile Red, 3-hydroxyisoquinoline acts as a highly efficient Förster resonance energy transfer (FRET) donor[1]. This specific ESPT behavior allows the binary mixture to emit a continuous spectrum spanning the 400–800 nm visible range, generating pure white light.

Evidence DimensionEmission spectrum coverage in polymer matrix
Target Compound DataBroad continuous emission (400-800 nm) when paired with a single acceptor
Comparator Or BaselineStandard single-emission fluorescent dopants
Quantified DifferenceEliminates the need for a complex ternary (red/green/blue) dopant system to achieve white light
ConditionsPolyvinyl alcohol (PVA) thin-film matrix with Nile Red acceptor

Enables the procurement of a single, highly efficient FRET donor molecule to achieve broad-spectrum white light generation in simplified single-layer OLED devices.

Synthesis of QUINAP and Axially Chiral P,N-Ligands

Because 3-hydroxyisoquinoline reliably maintains its reactive hydroxyl group in non-polar environments, it is the ideal starting material for O-triflation. This makes it the precursor of choice for synthesizing 1,3-disubstituted isoquinolines and axially chiral P,N-ligands like QUINAP, which are heavily utilized in industrial asymmetric catalysis (e.g., enantioselective hydroboration and allylic alkylation) [1].

Formulation of Single-Layer White OLEDs

Due to its nanosecond-scale excited-state proton transfer (ESPT) and strong performance as a FRET donor, 3-hydroxyisoquinoline is optimally suited for optoelectronic formulations. It is specifically selected for blending into polymer matrices (like PVA) alongside red-emitting dyes to produce single-layer white organic light-emitting diodes (WOLEDs), significantly reducing the manufacturing complexity compared to multi-layer or ternary-doped systems [2].

Development of Solvent-Sensitive Photophysical Probes

The extreme sensitivity of 3-hydroxyisoquinoline's lactam-lactim tautomeric equilibrium to solvent polarity and hydrogen-bonding makes it an excellent core scaffold for developing chemodosimeters and environmental probes. Researchers procure this compound to build sensors where shifts in fluorescence directly correlate to microenvironmental changes in complex biological or chemical systems[3].

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-Hydroxyisoquinoline

Dates

Last modified: 08-15-2023

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